molecular formula C15H11ClF2O B1343485 3'-Chloro-5'-fluoro-3-(3-fluorophenyl)propiophenone CAS No. 898767-53-8

3'-Chloro-5'-fluoro-3-(3-fluorophenyl)propiophenone

Cat. No.: B1343485
CAS No.: 898767-53-8
M. Wt: 280.69 g/mol
InChI Key: QMLLJZNOOUCUIB-UHFFFAOYSA-N
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Description

3’-Chloro-5’-fluoro-3-(3-fluorophenyl)propiophenone: is an organic compound with the molecular formula C15H11ClF2O It is a derivative of propiophenone, featuring chloro and fluoro substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-5’-fluoro-3-(3-fluorophenyl)propiophenone typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation and coupling reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 3’-Chloro-5’-fluoro-3-(3-fluorophenyl)propiophenone.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may convert the ketone group to alcohols.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis Studies: Investigated in catalytic reactions to understand reaction mechanisms and improve catalyst design.

Biology:

    Biochemical Studies: Used in studies to understand the interaction of halogenated compounds with biological systems.

Medicine:

    Pharmaceutical Research:

Industry:

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-fluoro-3-(3-fluorophenyl)propiophenone involves its interaction with molecular targets through its chloro and fluoro substituents. These interactions can affect various biochemical pathways, potentially leading to biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone
  • 3’-Chloro-5’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone
  • 3-Chloro-4-fluorophenylpiperazine

Comparison:

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-12-7-11(8-14(18)9-12)15(19)5-4-10-2-1-3-13(17)6-10/h1-3,6-9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLLJZNOOUCUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644545
Record name 1-(3-Chloro-5-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-53-8
Record name 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-5-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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